molecular formula C10H19ClN2O2 B6258899 2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide CAS No. 1178363-63-7

2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide

Cat. No.: B6258899
CAS No.: 1178363-63-7
M. Wt: 234.7
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide typically involves the reaction of propylamine with chloroacetyl chloride, followed by the addition of propyl isocyanate. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane

    Temperature: 0°C to room temperature

    Catalyst: Triethylamine

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles in polar aprotic solvents.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Hydrolysis: Propylamine, propyl isocyanate, and acetic acid derivatives.

Scientific Research Applications

2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a model compound in drug development research.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include:

    Enzyme inhibition: Blocking the catalytic activity of enzymes.

    Receptor binding: Modulating receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide
  • 2-chloro-N-methyl-N-[(methylcarbamoyl)methyl]acetamide

Uniqueness

2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide is unique due to its specific propyl groups, which can influence its reactivity and interaction with biological targets compared to its ethyl or methyl analogs.

Properties

CAS No.

1178363-63-7

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.7

Purity

95

Origin of Product

United States

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